5-碘-3-甲基吡啶-2-醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

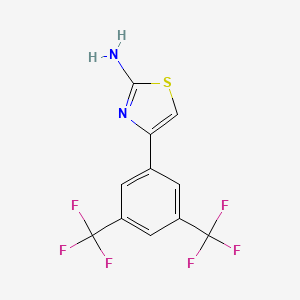

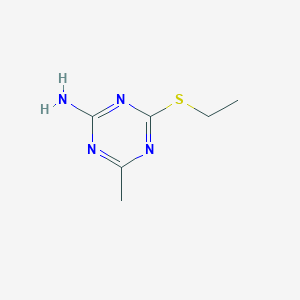

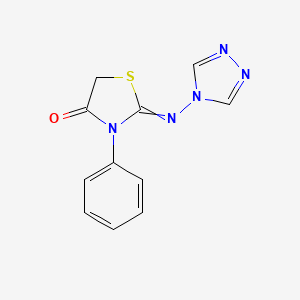

5-Iodo-3-methylpyridin-2-ol is a chemical compound that is part of a broader class of iodinated pyridines. These compounds have garnered interest due to their potential applications in various fields, including medicinal chemistry and materials science. The presence of the iodine atom and the methyl group on the pyridine ring can significantly influence the chemical and physical properties of the molecule, as well as its reactivity and interaction with biological systems .

Synthesis Analysis

The synthesis of iodinated pyridines can be achieved through various methods. For instance, the synthesis of C-5 methyl substituted 4-arylthio and 4-aryloxy-3-iodopyridin-2(1H)-ones involves the use of key intermediates such as 5-ethoxycarbonyl- and 5-cyano-pyridin-2(1H)-ones . Another approach includes the use of a Cu-catalyzed Finkelstein reaction to introduce iodine atoms on the heteroaromatic scaffold . Additionally, the synthesis of 5-iodopyridine derivatives can be achieved by reacting 3-alkoxypyridin-4-ols with iodine under basic conditions, which can lead to the formation of iodo[1,3]dioxolo[4,5-c]pyridines through a Hofmann–Löffler–Freytag reaction .

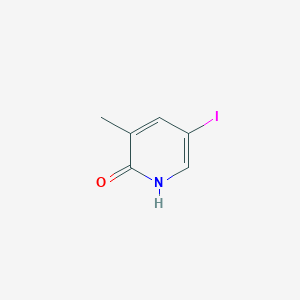

Molecular Structure Analysis

The molecular structure of iodinated pyridines can be characterized using various techniques such as X-ray diffraction, IR spectroscopy, and NMR. For example, a novel phthalide derivative, 3-((5-methylpyridin-2-yl)amino)isobenzofuran-1(3H)-one, was analyzed using X-ray single crystal diffraction, indicating that it crystallizes in a monoclinic space group . Similarly, the structure of 5-methoxy-2-{(E)-[(3-methylpyridin-2-yl)imino]methyl}phenol was characterized with IR, 1H NMR, and X-ray single crystal diffraction .

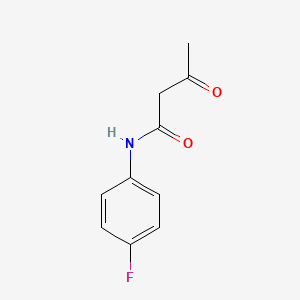

Chemical Reactions Analysis

Iodinated pyridines can undergo various chemical reactions, including coupling reactions and photochemical isomerizations. For instance, Stille coupling was used to synthesize an analogue of A-85380, which might be a novel ligand for nicotinic receptors . Photochemical E (trans) to Z (cis) isomerization of 2-chloro-5-methylpyridine-3-olefin derivatives has also been studied, showing that triplet sensitized excitation is efficient in converting the E isomer to the Z isomer .

Physical and Chemical Properties Analysis

The physical and chemical properties of iodinated pyridines are influenced by the presence of the iodine atom and substituents on the pyridine ring. These properties include electronic characteristics such as HOMO and LUMO energies, thermodynamic properties, and reactivity estimations. The molecular electrostatic potential (MEP) surface map and potential energy surface (PES) scans can provide insights into the reactivity of these molecules . Additionally, the presence of iodine can contribute to the heavy-atom effect, which is useful in the preparation of heavy-atom isomorphous derivatives of proteins .

科学研究应用

DNA相互作用和抑制效应

对DNA甲基化抑制剂的研究突显了理解化合物与DNA相互作用的重要性。像5-氮杂胞苷和5-氮-2'-去氧胞苷这样的化合物展示了抑制高甲基化、恢复抑制基因表达以及在体外和体内产生抗肿瘤效应的能力(Goffin & Eisenhauer, 2002)。这表明5-碘-3-甲基吡啶-2-醇有可能被研究其类似的DNA修饰活性,考虑到其结构特征。

疾病治疗中的药理特性

百里香,一种与5-碘-3-甲基吡啶-2-醇有一些结构相似性的化合物,展示了广泛的药理特性,包括抗氧化、抗炎和抗微生物活性(Nagoor Meeran et al., 2017)。这表明5-碘-3-甲基吡啶-2-醇有可能被探索其药理效应,特别是理解其与生物系统的相互作用和其治疗潜力。

化疗和眼部治疗

对眼部病毒感染的化疗回顾讨论了治疗单纯疱疹病毒性角膜炎的各种化合物的有效性,如碘脱氧尿苷(IdUrd)和三氟胸苷(CF3dUrd)(Fischer & Prusoff, 1984)。这表明了在类似抗病毒情境中研究5-碘-3-甲基吡啶-2-醇或作为眼部疾病新型治疗的一部分的途径,考虑到卤代化合物在药理研究中的相关性。

抗炎药物和5-羟色胺受体

对致幻剂的抗炎效应研究,包括它们对5-羟色胺(5-HT)2A受体的作用,提出了一个有趣的领域,5-碘-3-甲基吡啶-2-醇可以被研究(Flanagan & Nichols, 2018)。考虑到卤代吡啶的结构独特性,探索它们与5-羟色胺受体的相互作用可能揭示治疗炎症性疾病的新型途径。

安全和危害

The safety data sheet for 5-Iodo-3-methylpyridin-2-ol indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . It may cause skin and eye irritation, and may cause respiratory irritation . It is advised to handle this compound with appropriate protective equipment and to use it only in a well-ventilated area .

属性

IUPAC Name |

5-iodo-3-methyl-1H-pyridin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6INO/c1-4-2-5(7)3-8-6(4)9/h2-3H,1H3,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMXYHYVNDWELHQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CNC1=O)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6INO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00369427 |

Source

|

| Record name | 5-iodo-3-methylpyridin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00369427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Iodo-3-methylpyridin-2-ol | |

CAS RN |

289681-47-6 |

Source

|

| Record name | 5-iodo-3-methylpyridin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00369427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

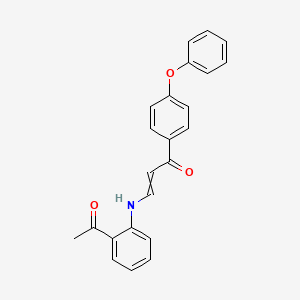

![(E)-3-(2-acetylanilino)-1-[1,1'-biphenyl]-4-yl-2-propen-1-one](/img/structure/B1301512.png)

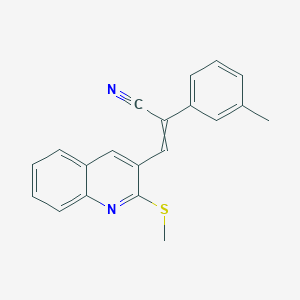

![2-[(E)-(3-methoxy-4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)methylidene]-1-hydrazinecarbothioamide](/img/structure/B1301530.png)

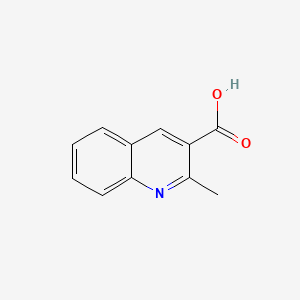

![3-[(Z)-(5-chloro-2-hydroxyphenyl)methylidene]-6-(trifluoromethyl)-1H-indol-2-one](/img/structure/B1301543.png)